

# InChI key for 1-(4-Chlorophenyl)ethylamine.

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## Compound of Interest

Compound Name: *[1-(4-Chlorophenyl)ethyl]  
(cyclopropylmethyl)amine*

Cat. No.: B13309762

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## Executive Summary

This technical guide provides a definitive reference for 1-(4-Chlorophenyl)ethylamine (CAS: 6299-02-1), a critical chiral building block in the synthesis of antihistamines (e.g., Cetirizine intermediates) and agrochemicals. The document prioritizes the disambiguation of its stereoisomers through InChI Key architecture, details a robust Leuckart-Wallach synthesis, and outlines a self-validating optical resolution protocol.

## Chemical Identity & InChI Architecture

The International Chemical Identifier (InChI) Key is the primary tool for database deduplication and collision-resistant indexing. For 1-(4-Chlorophenyl)ethylamine, the key is split into three blocks. The second block is the critical discriminator for stereochemistry.

## Validated Identifier Table

Isomer	CAS Number	InChI Key (Hashed)	Stereochemical Flag
Racemic	6299-02-1	PINPOEWMCLFRRB- UHFFFAOYSA-N	UHFFFAOY (Undefined)
(S)-(-)	4187-56-8	PINPOEWMCLFRRB- LURJTMIESA-N	LURJTMIE (S- defined)
(R)-(+)	27298-99-3	PINPOEWMCLFRRB- ZCFIWIBFSA-N	ZCFIWIBFSA (R- defined)

## Decoding the Hash

The InChI Key PINPOEWMCLFRRB-LURJTMIESA-N is derived via the SHA-256 algorithm from the standard InChI string.

- Block 1 (Connectivity - 14 chars):PINPOEWMCLFRRB encodes the molecular skeleton (C<sub>8</sub>H<sub>10</sub>ClN) and bond connectivity. This remains constant across all enantiomers.
- Block 2 (Stereochemistry - 10 chars):LURJTMIE encodes the specific arrangement of atoms in 3D space (the chiral center at the benzylic carbon).
- Block 3 (Protonation - 1 char):N indicates the neutral species.

## Synthetic Protocol: Leuckart-Wallach Reductive Amination

Context: Direct reductive amination of 4-chloroacetophenone is thermodynamically challenging due to the stability of the ketone. The Leuckart-Wallach reaction utilizes ammonium formate as both the nitrogen source and the reducing agent, proceeding through a high-temperature transition state.<sup>[1]</sup>

### Reaction Scheme

- Condensation: 4-Chloroacetophenone + Ammonium Formate

Imine intermediate.

- Reduction: Imine

N-Formyl-1-(4-chlorophenyl)ethylamine (via hydride transfer from formate).

- Hydrolysis:N-Formyl derivative

Free Amine (Acidic hydrolysis).

### Step-by-Step Methodology

Reagents: 4-Chloroacetophenone (1.0 eq), Ammonium Formate (4.0 eq), HCl (conc.), NaOH (pellets).

- Setup: Equip a 3-neck round-bottom flask with a thermometer, a distillation condenser (set for downward distillation), and a heating mantle.
- Fusion: Charge the flask with 4-chloroacetophenone and ammonium formate. Heat the mixture to 150–160°C.
  - Checkpoint: Water and CO<sub>2</sub> will evolve.<sup>[2]</sup> Distill off the water to drive the equilibrium forward.
- Formylation: Maintain temperature for 3–5 hours until ketone consumption is complete (monitor via TLC, solvent: Hexane/EtOAc 8:2).
- Hydrolysis: Cool the reaction mass to 100°C. Add concentrated HCl (2.0 eq relative to start material) cautiously. Reflux for 2 hours to cleave the N-formyl group.
- Isolation:
  - Cool to room temperature.
  - Wash the acidic solution with Dichloromethane (DCM) to remove unreacted ketone (organic layer discarded).
  - Basify the aqueous layer to pH >12 using NaOH pellets (exothermic; use ice bath).
  - Extract the liberated oil into DCM (3x).
  - Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo.
- Purification: Vacuum distillation (bp ~105°C at 2 mmHg) yields the racemic amine as a clear liquid.

## Optical Resolution Protocol

Context: To isolate the pharmacologically active (S)-enantiomer, a classical resolution using L-(+)-Tartaric acid is employed. The principle relies on the differential solubility of the diastereomeric salts in methanol/water.

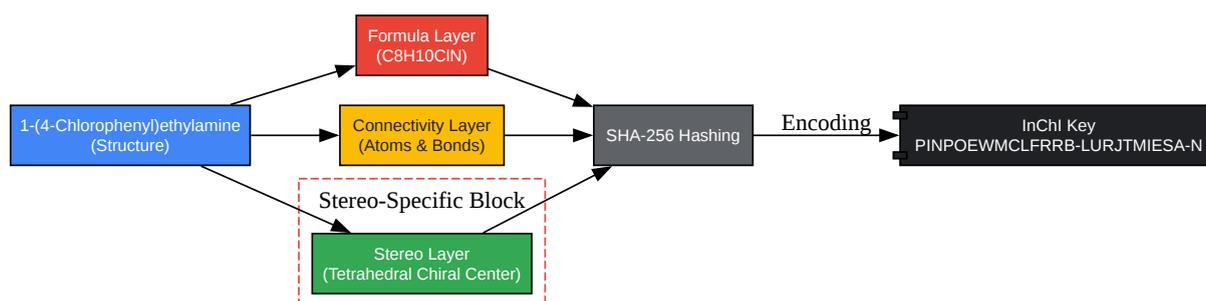
## Workflow

- Salt Formation: Dissolve Racemic 1-(4-Chlorophenyl)ethylamine (1.0 mol) in warm Methanol. Add L-(+)-Tartaric acid (1.0 mol) dissolved in warm water.
- Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.
  - Mechanism:[1][2][3][4][5][6][7][8] The (S)-Amine[9] • L-(+)-Tartrate salt is typically less soluble and will precipitate.[10]
  - The Mother Liquor: Enriched with the (R)-Amine[11] • L-(+)-Tartrate salt.[12]
- Filtration: Collect the crystals via vacuum filtration. Wash with cold methanol.
- Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) to upgrade chiral purity to >99% ee.
- Liberation: Suspend the purified salt in water and treat with 20% NaOH. Extract the free (S)-amine into ether/DCM.

## Visualization & Signaling Pathways

### Figure 1: InChI Generation Logic

This diagram illustrates the algorithmic flow from molecular structure to the unique hashed key, highlighting where stereochemistry is encoded.

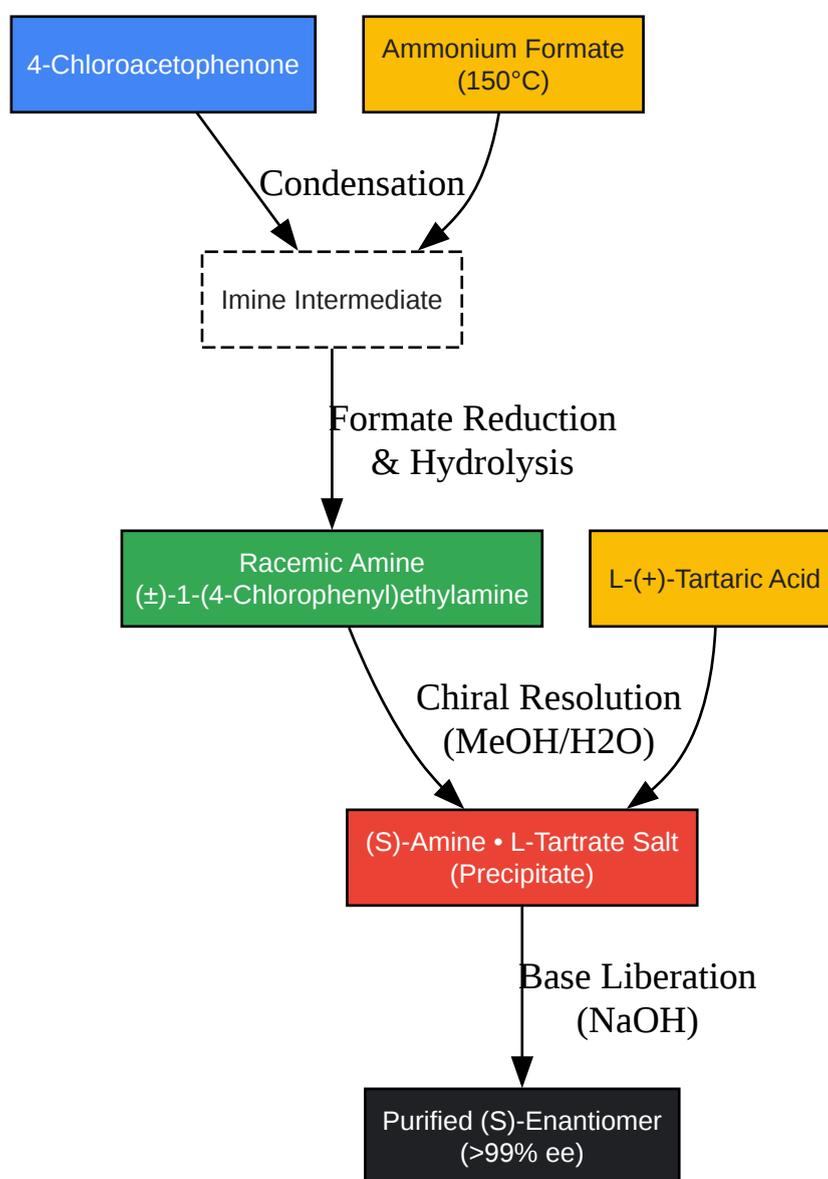


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Caption: The stereochemical layer (green) dictates the second block of the InChI Key, ensuring (R) and (S) enantiomers generate unique hashes.

## Figure 2: Synthesis & Resolution Workflow

This diagram maps the chemical transformation from the ketone precursor to the resolved enantiomer.[13]



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Caption: The Leuckart-Wallach pathway yields a racemate, which is subsequently resolved via diastereomeric salt formation with Tartaric Acid.[3]

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